molecular formula C16H13NO4S B12437030 2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 132465-10-2

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12437030
CAS No.: 132465-10-2
M. Wt: 315.3 g/mol
InChI Key: KCGLTUBCAGZLHP-UHFFFAOYSA-N
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Description

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate is a synthetic compound with the molecular formula C16H13NO4S and a molecular weight of 315.3 g/mol. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Preparation Methods

The synthesis of 2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate involves several steps. One common method includes the condensation reaction between 2-thiophen-2-ylethylamine and 2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular oxidative stress and inflammation pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anti-cancer, anti-microbial, and anti-psychotic activities.

    Industry: It is used in the development of corrosion inhibitors and metal complexing agents.

Mechanism of Action

The mechanism of action of 2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer activity is linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other thiophene derivatives such as:

    2-butylthiophene: Used in the synthesis of anticancer agents.

    2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its combination of the thiophene ring with cyano and dihydroxyphenyl groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLTUBCAGZLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927701
Record name 2-(Thiophen-2-yl)ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132465-10-2
Record name 2-(Thiophen-2-yl)ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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